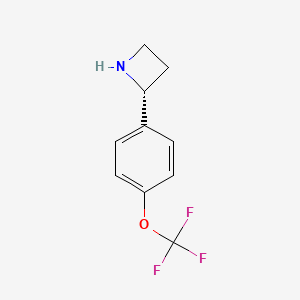
(R)-2-(4-(Trifluoromethoxy)phenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(4-(Trifluoromethoxy)phenyl)azetidine is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an azetidine ring. The azetidine ring is a four-membered nitrogen-containing heterocycle, known for its significant ring strain and unique reactivity. The trifluoromethoxy group is notable for its electron-withdrawing properties, which can influence the compound’s reactivity and interactions in various chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-(Trifluoromethoxy)phenyl)azetidine typically involves the formation of the azetidine ring followed by the introduction of the trifluoromethoxyphenyl group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The trifluoromethoxy group can be introduced using trifluoromethylation reactions, which involve reagents such as trifluoromethyl triflate .
Industrial Production Methods
Industrial production of ®-2-(4-(Trifluoromethoxy)phenyl)azetidine may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of robust catalysts and reagents that facilitate the trifluoromethylation process is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
®-2-(4-(Trifluoromethoxy)phenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the azetidine ring or the phenyl group.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce a variety of trifluoromethoxy-substituted compounds .
Scientific Research Applications
®-2-(4-(Trifluoromethoxy)phenyl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-2-(4-(Trifluoromethoxy)phenyl)azetidine involves its interaction with molecular targets through its trifluoromethoxy and azetidine groups. The electron-withdrawing nature of the trifluoromethoxy group can influence the compound’s binding affinity and reactivity with various enzymes and receptors. The azetidine ring’s strain-driven reactivity also plays a role in its interactions and effects .
Comparison with Similar Compounds
Similar Compounds
®-2-(4-(Trifluoromethyl)phenyl)azetidine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
®-2-(4-(Methoxy)phenyl)azetidine: Contains a methoxy group instead of a trifluoromethoxy group.
®-2-(4-(Trifluoromethoxy)phenyl)aziridine: Features an aziridine ring instead of an azetidine ring.
Uniqueness
®-2-(4-(Trifluoromethoxy)phenyl)azetidine is unique due to the combination of its trifluoromethoxy group and azetidine ring. This combination imparts distinct electronic and steric properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H10F3NO |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
(2R)-2-[4-(trifluoromethoxy)phenyl]azetidine |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-8-3-1-7(2-4-8)9-5-6-14-9/h1-4,9,14H,5-6H2/t9-/m1/s1 |
InChI Key |
JQFYKDNOHXANAY-SECBINFHSA-N |
Isomeric SMILES |
C1CN[C@H]1C2=CC=C(C=C2)OC(F)(F)F |
Canonical SMILES |
C1CNC1C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















